Ethyl (3-nitrophenyl)carbamate chemical properties and structure
Ethyl (3-nitrophenyl)carbamate chemical properties and structure
CAS Registry Number: 6275-72-5 Synonyms: Ethyl N-(3-nitrophenyl)carbamate; 3-Nitrophenylurethane; Carbamic acid, (3-nitrophenyl)-, ethyl ester.[1][2]
Executive Summary
Ethyl (3-nitrophenyl)carbamate represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and substituted ureas used in agrochemical and pharmaceutical applications. Structurally, it functions as a "masked" aniline; the carbamate moiety protects the amine functionality while the nitro group serves as a latent amino group, accessible via chemoselective reduction. This guide details the physicochemical properties, synthetic protocols, and reactivity profile of this compound, emphasizing its role as a privileged scaffold in drug discovery.
Part 1: Structural Architecture & Physicochemical Profile
The molecule consists of a 3-nitrophenyl ring linked to an ethyl ester via a carbamate (urethane) bridge. This structure imparts specific solubility and stability characteristics distinct from the parent aniline.
Physicochemical Data Table
| Property | Value | Context/Notes |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | |
| Appearance | White to pale yellow crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 68–70 °C | Distinct sharp melting point indicating high crystallinity [1].[2] |
| Boiling Point | Decomposes | Thermal degradation typically occurs >200°C before boiling.[2] |
| Solubility | Soluble in EtOH, DMSO, DMF, CH₂Cl₂ | Poorly soluble in water; hydrolyzes slowly in strong acid/base. |
| LogP (Predicted) | ~2.3 | Lipophilic; crosses cell membranes readily. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Lipinski-compliant fragment. |
Part 2: Synthetic Routes & Mechanistic Causality
The synthesis of Ethyl (3-nitrophenyl)carbamate is a classic example of nucleophilic acyl substitution. The choice of reagents and conditions is dictated by the need to scavenge the acidic byproduct (HCl) to prevent protonation of the unreacted amine, which would arrest the reaction.
Primary Synthetic Pathway
Reagents: 3-Nitroaniline, Ethyl Chloroformate (Ethyl carbonochloridate). Base: Pyridine or Triethylamine (TEA). Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Mechanistic Insight
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Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the ethyl chloroformate.
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Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
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Elimination: The chloride ion is expelled, reforming the carbonyl bond.
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Deprotonation: The base (Pyridine/TEA) removes the proton from the nitrogen, neutralizing the HCl and driving the equilibrium forward.
Experimental Protocol (Self-Validating System)
Note: This protocol assumes standard Schlenk line techniques to maintain anhydrous conditions.
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 3-nitroaniline (13.8 g, 100 mmol) in dry DCM (100 mL) .
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Base Addition: Add Pyridine (8.9 mL, 110 mmol) . Cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exothermic nature of the acyl substitution.
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Acylation: Dropwise add Ethyl Chloroformate (10.5 mL, 110 mmol) over 30 minutes.
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Checkpoint: Monitor internal temperature; do not exceed 5°C.
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-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.
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Validation: Spot on TLC (30% EtOAc/Hexane). The starting material (3-nitroaniline) spot (lower Rf) should disappear.
-
-
Workup: Quench with 1M HCl (50 mL) to remove excess pyridine. Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.
Synthesis Workflow Diagram
Figure 1: Logical workflow for the synthesis of Ethyl (3-nitrophenyl)carbamate via Schotten-Baumann conditions.
Part 3: Spectroscopic Characterization
To ensure data integrity, the isolated product must be validated against the following spectral signatures.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 10.15 (s, 1H, NH): Broad singlet, deshielded by the carbonyl and phenyl ring.
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δ 8.45 (t, 1H, Ar-H2): The proton between the nitro and carbamate groups (most deshielded aromatic).
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δ 7.80 (d, 1H, Ar-H4/6): Protons ortho to the nitro group.
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δ 7.55 (t, 1H, Ar-H5): Meta proton.
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δ 4.15 (q, 2H, O-CH₂-): Characteristic quartet of the ethyl ester.
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δ 1.25 (t, 3H, -CH₃): Triplet of the ethyl terminal methyl.
Infrared Spectroscopy (FT-IR)
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3300–3350 cm⁻¹: N-H stretch (secondary amide/carbamate).
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1700–1730 cm⁻¹: C=O stretch (strong, carbamate carbonyl).
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1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (diagnostic for NO₂ group).
Part 4: Biopharmaceutical Applications & Reactivity
The primary utility of Ethyl (3-nitrophenyl)carbamate lies in its reactivity profile. It serves as a precursor to Ethyl (3-aminophenyl)carbamate (CAS 68621-73-8), a scaffold found in microtubule inhibitors and benzimidazole fungicides [2].
Chemoselective Reduction
The challenge is to reduce the nitro group (-NO₂) to an amine (-NH₂) without cleaving the carbamate ester.
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Method A (Catalytic Hydrogenation): H₂, 10% Pd/C, Ethanol. High yield, but requires pressure equipment.
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Method B (Chemical Reduction): SnCl₂ / HCl or Fe / NH₄Cl.
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Note: Avoid strong basic conditions (e.g., LiAlH₄) which will reduce the carbamate to a methyl amine or cleave the ester.
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Cyclization to Benzimidazolones
Upon reduction to the amine, the molecule can undergo intramolecular cyclization if treated with specific carbonyl sources, or the carbamate itself can act as the carbonyl source under high heat/base, forming Benzimidazol-2-one derivatives.
Reactivity Pathway Diagram
Figure 2: Metabolic and synthetic evolution of the scaffold from nitro-precursor to bioactive heterocycles.[3]
Part 5: Safety & Handling (HSE Profile)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Mutagenicity: Nitroaromatics are often Ames positive; handle as a potential mutagen.
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Irritation: Causes skin and serious eye irritation.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Containment: All weighing and transfer of the solid must be performed in a fume hood to prevent inhalation of dust.
-
Waste: Dispose of as hazardous organic waste (halogen-free). Do not release into water systems due to potential aquatic toxicity of nitro-compounds.
References
-
Smolecule. (2023).[2] Ethyl (3-nitrophenyl)carbamate Properties and Melting Point Data. Link
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PubChem. (n.d.).[1][4][5] Ethyl (3-nitrophenyl)carbamate (CID 235123).[6] National Center for Biotechnology Information.[6] Link[6]
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Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Link
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CymitQuimica. (n.d.). Ethyl (3-aminophenyl)carbamate CAS 68621-73-8 Description. Link
Sources
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- 4. 3-Nitrophenyl ethyl(methyl)carbamate | C10H12N2O4 | CID 72942021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenyl N-(4-methoxy-3-nitrophenyl)carbamate | C14H12N2O5 | CID 12877201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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